5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran
Overview
Description
The compound “5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran” likely belongs to the class of organic compounds known as benzofurans . Benzofurans are compounds containing a benzene ring fused to a furan. A furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of “5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran” would likely be determined by techniques such as gas phase electron diffraction or X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions of “5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran” would likely depend on its functional groups. Benzoyl chlorides, for example, are known to undergo reactions such as Friedel-Crafts acylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran” would likely be similar to those of related compounds. For example, 5-Bromo-2-chlorobenzoic acid has a density of 1.8±0.1 g/cm³, a boiling point of 324.5±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .
Scientific Research Applications
Synthesis and Pharmacological Potential
- Benzofuran compounds, including variants such as 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran, are often found in natural products and are known for their good chelating properties. They have been studied for various pharmacological applications, including antituberculosis activity. For instance, derivatives of 1-benzofuran-2-carboxylate have been synthesized and evaluated for their therapeutic potential (Thorat et al., 2016).
Anticonvulsant Properties
- Research has shown that benzofuran-acetamide scaffolds, which are related to 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran, exhibit potential as anticonvulsant agents. This underscores the diverse therapeutic applications of benzofuran derivatives (Shakya et al., 2016).
Chemical Synthesis and Characterization
- The synthesis and characterization of various benzofuran derivatives, including structures similar to 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran, have been extensively studied. These studies focus on creating new compounds with potential biological activities and understanding their chemical properties (Idrees et al., 2020).
Potential in Treating Neurological Disorders
- Some benzofuran derivatives have been investigated for their efficacy in treating neurological disorders such as Alzheimer's disease. For example, certain compounds showed inhibitory effects on β-amyloid aggregation, a key factor in Alzheimer's pathology (Choi et al., 2003).
Antimicrobial Applications
- The antimicrobial potential of benzofuran derivatives, including those structurally related to 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran, has been a subject of interest. Studies have demonstrated the efficacy of these compounds against various pathogenic bacteria, highlighting their potential in developing new antimicrobial agents (Kumar et al., 2022).
Safety And Hazards
Future Directions
The future directions for research on “5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran” would likely depend on its potential applications. For example, if it shows promise as a chemoprotective agent, further studies could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .
properties
IUPAC Name |
(2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-13-4-2-1-3-12(13)15(17)11-5-6-14-10(9-11)7-8-18-14/h1-6,9H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTHDCCAAGVUMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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